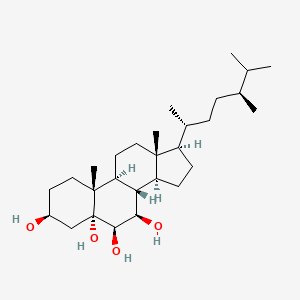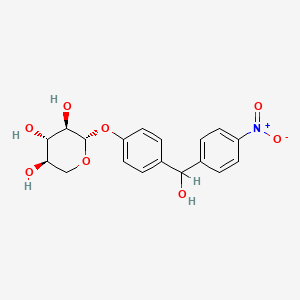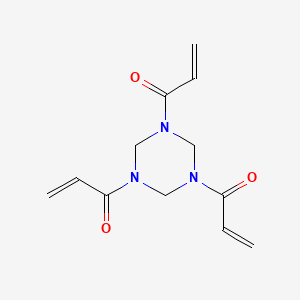
1,3,5-Triacryloylhexahydro-1,3,5-triazin
Übersicht
Beschreibung
1,3,5-Triacryloylhexahydro-1,3,5-triazine (TAT) is a versatile molecule that has been widely studied due to its multiple applications in a variety of scientific disciplines. TAT is a highly reactive molecule that can be used in synthesis reactions, as a cross-linker in polymer networks, and as a catalyst for other reactions. TAT is also commonly used in biochemical and physiological research due to its ability to interact with biomolecules.
Wissenschaftliche Forschungsanwendungen
Polymerisation
1,3,5-Triacryloylhexahydro-1,3,5-triazin: wird als Vernetzer in der Polymersynthese eingesetzt. Seine trifunktionelle Natur ermöglicht die Bildung von hochvernetzten Polymernetzwerken, die für die Herstellung robuster Materialien mit wünschenswerten mechanischen Eigenschaften unerlässlich sind {svg_1}. So wird es zum Beispiel zur Synthese von Polyacrylamid-Hydrogelen verwendet, wo es die strukturelle Integrität des Gels im Vergleich zu traditionellen Vernetzern wie N,N'-Methylenbisacrylamid verbessert {svg_2}.
Flammschutzmittel
Bei der Entwicklung von flammhemmenden Materialien dient This compound als wichtiger Bestandteil. Es wird in halogenfreie, organische Phosphor-Flammschutzmittel eingearbeitet, die auf Textilien aufgebracht werden, um deren Feuerbeständigkeit zu verbessern {svg_3}. Diese Anwendung ist besonders wichtig für Sicherheitskleidung und Möbel.
Materialwissenschaft
This compound: ist in der Materialwissenschaft für die Herstellung von fortschrittlichen Verbundwerkstoffen und Beschichtungen von Bedeutung. Seine Fähigkeit, hochvernetzte Netzwerke zu bilden, macht es geeignet für Materialien, die eine hohe Haltbarkeit und Widerstandsfähigkeit gegen Umwelteinflüsse erfordern {svg_4}.
Chemische Synthese
In der chemischen Synthese ist This compound ein wertvoller Vernetzer für die Herstellung verschiedener chemischer Verbindungen. Seine Reaktivität mit Nukleophilen macht es zu einem vielseitigen Baustein für den Aufbau komplexer Moleküle {svg_5}.
Schneidflüssigkeitserhaltung
Obwohl es sich nicht um eine direkte Anwendung von This compound handelt, werden Triazinderivate als Konservierungsmittel zu Schneidflüssigkeitsformulierungen in der metallverarbeitenden Industrie hinzugefügt, was darauf hindeutet, dass ähnliche Verbindungen unter Verwendung von This compound als Ausgangsmaterial synthetisiert werden könnten {svg_6}.
Wirkmechanismus
Target of Action
1,3,5-Triacryloylhexahydro-1,3,5-triazine, also known as Triacrylformal, is a hexafunctional cross-linker . It primarily targets the polymer chains in a polymer matrix, acting as a bridge to connect these chains and form a three-dimensional network structure .
Mode of Action
Triacrylformal interacts with its targets through a process known as thiol-ene reactions . This reaction involves the addition of a thiol to an alkene (the acryloyl groups in Triacrylformal) to form a thioether . The reaction is highly efficient and can be completed within minutes .
Biochemical Pathways
The thiol-ene reaction is a step-growth polymerization that leads to the formation of a highly cross-linked polymer network . This process significantly enhances the mechanical properties of the resulting polymer, including its strength and durability .
Result of Action
The result of Triacrylformal’s action is the formation of a robust, highly cross-linked polymer network . This network has improved resistance to biological fouling, increased degree of conversion, reduced cytotoxicity, and enhanced adhesion strength to substrates .
Action Environment
The efficacy and stability of Triacrylformal’s action can be influenced by various environmental factors. For instance, the presence of oxygen can inhibit the thiol-ene reaction due to its ability to react with the radicals formed during the process . Therefore, the reaction is often carried out under inert conditions to prevent oxygen interference .
Safety and Hazards
1,3,5-Triacryloylhexahydro-1,3,5-triazine is classified as Acute Tox. 2 Dermal, Acute Tox. 3 Inhalation, Eye Dam. 1, Resp. Sens. 1, Skin Corr. 1B, and Skin Sens. 1 . It is fatal in contact with skin, causes severe skin burns and eye damage, and may cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled .
Biochemische Analyse
Biochemical Properties
1,3,5-Triacryloylhexahydro-1,3,5-triazine plays a crucial role in biochemical reactions, particularly in the formation of polyacrylamide hydrogels. It acts as a hexafunctional cross-linker, contributing to the stability and mechanical properties of these hydrogels . The compound interacts with various enzymes and proteins, including lysine residues in proteins, facilitating cross-linking reactions . These interactions are essential for the formation of stable polymer networks, which are widely used in biochemical and biomedical applications.
Cellular Effects
1,3,5-Triacryloylhexahydro-1,3,5-triazine has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to cross-link proteins can impact cellular structures and functions, leading to changes in cell morphology and behavior . Additionally, its interaction with cellular proteins can affect the regulation of gene expression, potentially altering cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of 1,3,5-Triacryloylhexahydro-1,3,5-triazine involves its ability to form covalent bonds with biomolecules, particularly proteins. This compound can bind to lysine residues in proteins, leading to the formation of stable cross-linked structures . These interactions can result in enzyme inhibition or activation, depending on the specific proteins involved. Additionally, the compound’s ability to modulate gene expression can lead to changes in cellular functions and responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3,5-Triacryloylhexahydro-1,3,5-triazine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its biochemical properties . Long-term exposure to the compound can result in cumulative effects on cellular functions, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of 1,3,5-Triacryloylhexahydro-1,3,5-triazine vary with different dosages in animal models. At low doses, the compound can facilitate beneficial biochemical reactions, such as protein cross-linking, without causing significant toxicity . At high doses, the compound can exhibit toxic effects, including acute toxicity and adverse effects on cellular functions . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in various applications.
Metabolic Pathways
1,3,5-Triacryloylhexahydro-1,3,5-triazine is involved in several metabolic pathways, particularly those related to protein cross-linking and polymerization. The compound interacts with enzymes and cofactors that facilitate these reactions, contributing to the formation of stable polymer networks . Additionally, the compound’s effects on metabolic flux and metabolite levels can influence cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, 1,3,5-Triacryloylhexahydro-1,3,5-triazine is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . The compound’s distribution is essential for its biochemical activity, as it needs to reach target proteins and enzymes to exert its effects .
Subcellular Localization
The subcellular localization of 1,3,5-Triacryloylhexahydro-1,3,5-triazine is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can interact with target biomolecules . The compound’s activity and function are closely linked to its localization, as it needs to be in the right cellular environment to exert its biochemical effects .
Eigenschaften
IUPAC Name |
1-[3,5-di(prop-2-enoyl)-1,3,5-triazinan-1-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-4-10(16)13-7-14(11(17)5-2)9-15(8-13)12(18)6-3/h4-6H,1-3,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBFGAFWCBMEDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CN(CN(C1)C(=O)C=C)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052645 | |
| Record name | Hexahydro-1,3,5-tris(1-oxoallyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959-52-4 | |
| Record name | 1,1′,1′′-(1,3,5-Triazine-1,3,5(2H,4H,6H)-triyl)tris[2-propen-1-one] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Triacryloylhexahydrotriazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triacrylformal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63839 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triacrylformal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8185 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propen-1-one, 1,1',1''-(1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexahydro-1,3,5-tris(1-oxoallyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexahydro-1,3,5-tris(1-oxoallyl)-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.274 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIACRYLOYLHEXAHYDRO-S-TRIAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P69A1S76RB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


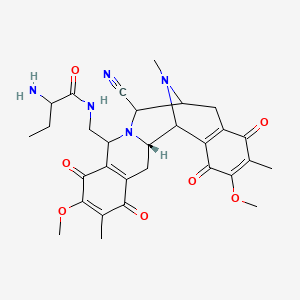
![(2S,3S,4S,5R,6R)-6-[4-[butyl(nitroso)amino]butoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1194317.png)
![5-[(3aR,4R,5R,6aS)-4-[(3S)-3-cyclopentyl-3-hydroxyprop-1-enyl]-5-hydroxy-3-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol](/img/structure/B1194319.png)
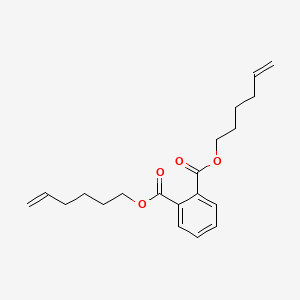


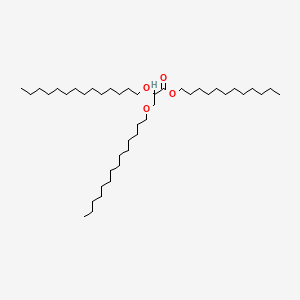
![3-({1-[2-(3,4-Dimethoxyphenyl)ethyl]piperidin-3-yl}methyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one](/img/structure/B1194329.png)
